3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane
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Overview
Description
LSM-16386 is a monoterpenoid.
Scientific Research Applications
Molecular Structures and Conformations
- The molecular structures of compounds closely related to 3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane have been studied, revealing insights into their geometry and mode of packing. Such studies are crucial for understanding the physical and chemical properties of these molecules (Kumaran et al., 1999).
Synthesis and Structural Analysis
- Research has focused on synthesizing derivatives of similar structures and analyzing their properties using techniques like X-ray diffraction and NMR spectroscopy. These studies aid in developing new synthetic routes and understanding the structural basis of these compounds' functions (I. Iriepa et al., 1995).
Application in Asymmetric Catalysis
- Some derivatives have been used in asymmetric catalysis, indicating their potential as catalysts in synthesizing optically active compounds. This application is significant in the pharmaceutical industry and for the synthesis of biologically active molecules (H. Abbenhuis et al., 1995).
Potential in Antitumor Research
- Derivatives of similar structures have shown promise in antitumor research, indicating potential therapeutic applications. Such studies are crucial for developing new anticancer agents (G. L. Arutyunyan et al., 1995).
properties
Product Name |
3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane |
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Molecular Formula |
C34H34O3P2 |
Molecular Weight |
552.6 g/mol |
IUPAC Name |
3-diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane |
InChI |
InChI=1S/C34H34O3P2/c1-32-25-37-34(39(36,30-18-10-4-11-19-30)31-20-12-5-13-21-31)24-27(32)22-23-33(32,34)26-38(35,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h2-21,27H,22-26H2,1H3 |
InChI Key |
UIBHSDQMFKDEOB-UHFFFAOYSA-N |
Canonical SMILES |
CC12COC3(C1(CCC2C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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